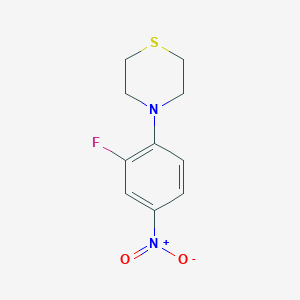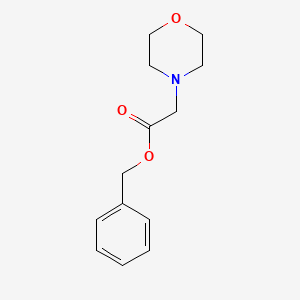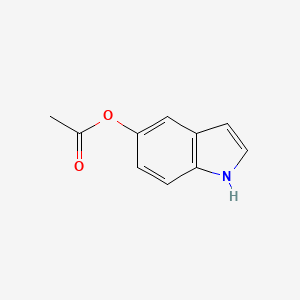
4-(2-氟-4-硝基苯基)硫代吗啉
概述
描述
4-(2-Fluoro-4-nitrophenyl)thiomorpholine is an organic compound with the molecular formula C10H11FN2O2S It is a derivative of thiomorpholine, where the thiomorpholine ring is substituted with a 2-fluoro-4-nitrophenyl group
科学研究应用
4-(2-Fluoro-4-nitrophenyl)thiomorpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluoro-4-nitrophenyl)thiomorpholine typically involves a nucleophilic substitution reaction. One common method involves the reaction of 4-fluoronitrobenzene with thiomorpholine in the presence of a base, such as sodium hydride, in a solvent like acetonitrile. The reaction is carried out under reflux conditions to yield the desired product .
Industrial Production Methods
While specific industrial production methods for 4-(2-Fluoro-4-nitrophenyl)thiomorpholine are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while ensuring cost-effectiveness and safety.
化学反应分析
Types of Reactions
4-(2-Fluoro-4-nitrophenyl)thiomorpholine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Reduction: 4-(2-Fluoro-4-aminophenyl)thiomorpholine.
Oxidation: 4-(2-Fluoro-4-nitrophenyl)thiomorpholine sulfoxide or sulfone.
Substitution: Various substituted derivatives depending on the nucleophile used.
作用机制
The mechanism of action of 4-(2-Fluoro-4-nitrophenyl)thiomorpholine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The nitro group can participate in redox reactions, while the thiomorpholine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions.
相似化合物的比较
Similar Compounds
4-(2-Fluoro-4-nitrophenyl)morpholine: Similar structure but with an oxygen atom instead of sulfur in the ring.
4-(4-Nitrophenyl)thiomorpholine: Lacks the fluorine substituent.
4-(5-Fluoro-2-nitrophenyl)thiomorpholine: Fluorine and nitro groups are positioned differently on the phenyl ring.
Uniqueness
4-(2-Fluoro-4-nitrophenyl)thiomorpholine is unique due to the presence of both fluorine and nitro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The sulfur atom in the thiomorpholine ring also imparts distinct properties compared to its oxygen analogs, such as increased lipophilicity and different metabolic pathways .
属性
IUPAC Name |
4-(2-fluoro-4-nitrophenyl)thiomorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O2S/c11-9-7-8(13(14)15)1-2-10(9)12-3-5-16-6-4-12/h1-2,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUZPGWLYSCSDBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=C(C=C(C=C2)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30445440 | |
| Record name | 4-(2-fluoro-4-nitrophenyl)thiomorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30445440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168828-70-4 | |
| Record name | 4-(2-Fluoro-4-nitrophenyl)thiomorpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=168828-70-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-fluoro-4-nitrophenyl)thiomorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30445440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![7-Methyl-2H-benzo[e][1,3]oxazine-2,4(3H)-dione](/img/structure/B1589319.png)








![Cyclohexanamine, N-[(triethoxysilyl)methyl]-](/img/structure/B1589336.png)
